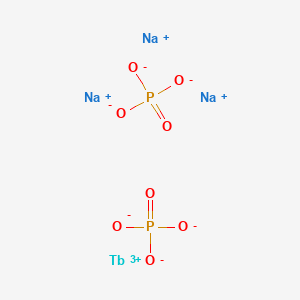
5-n-Butylcytidine 3',5'-cyclic monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-n-Butylcytidine 3’,5’-cyclic monophosphate is a cyclic nucleotide derived from cytidine It is a non-canonical cyclic nucleotide, which means it is not as commonly studied as cyclic adenosine monophosphate or cyclic guanosine monophosphate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Butylcytidine 3’,5’-cyclic monophosphate typically involves the cyclization of cytidine derivatives. One common method is the hydrolysis of cytidine 5’-triphosphate by the enzyme cytidylyl cyclase . The reaction conditions often require specific pH levels and temperatures to ensure the proper formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using cytidylyl cyclase. The process would need to be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
5-n-Butylcytidine 3’,5’-cyclic monophosphate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the nucleotide’s structure and function.
Reduction: This can lead to the formation of different nucleotide analogs.
Substitution: Common in modifying the nucleotide for specific research applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a different cyclic nucleotide, while substitution could yield various analogs with altered biological activity .
科学的研究の応用
5-n-Butylcytidine 3’,5’-cyclic monophosphate has several applications in scientific research:
Chemistry: Used as a tool to study nucleotide interactions and signaling pathways.
Biology: Helps in understanding cellular processes involving cyclic nucleotides.
Medicine: Potential therapeutic applications in treating diseases related to nucleotide signaling.
Industry: Used in the development of biochemical assays and diagnostic tools.
作用機序
The compound exerts its effects by acting as a second messenger in various signaling pathways. It interacts with specific molecular targets, such as protein kinases and phosphodiesterases, to regulate cellular functions. The pathways involved include the cAMP-PKA-CREB pathway, which plays a role in gene transcription and protein expression .
類似化合物との比較
Similar Compounds
- Cyclic adenosine monophosphate (cAMP)
- Cyclic guanosine monophosphate (cGMP)
- Cyclic uridine monophosphate (cUMP)
- Cyclic cytidine monophosphate (cCMP)
Uniqueness
5-n-Butylcytidine 3’,5’-cyclic monophosphate is unique due to its specific structure and the presence of the butyl group, which may confer distinct biochemical properties and interactions compared to other cyclic nucleotides .
特性
CAS番号 |
117309-91-8 |
|---|---|
分子式 |
C13H20N3O7P |
分子量 |
361.29 g/mol |
IUPAC名 |
4-amino-5-butyl-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidin-2-one |
InChI |
InChI=1S/C13H20N3O7P/c1-2-3-4-7-5-16(13(18)15-11(7)14)12-9(17)10-8(22-12)6-21-24(19,20)23-10/h5,8-10,12,17H,2-4,6H2,1H3,(H,19,20)(H2,14,15,18)/t8?,9-,10?,12-/m1/s1 |
InChIキー |
CRAQVGQJWSIGOT-LCLYSXEGSA-N |
異性体SMILES |
CCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O |
正規SMILES |
CCCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















